5-Hexyl-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hexyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-6-12-7-8-14-13(11-12)9-10-15-14/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILJKSQPOFEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzofuran Systems
Strategically Designed Approaches to Benzofuran (B130515) Core Construction
The creation of the benzofuran ring system can be achieved through various synthetic strategies, primarily involving the formation of either the C-O or C-C bonds that complete the furan (B31954) ring fused to the benzene (B151609) core. divyarasayan.org
Intramolecular Cyclization Protocols and Their Mechanistic Insights
Intramolecular cyclization is a powerful strategy for constructing the benzofuran nucleus, often involving the formation of a C-O bond. A common approach involves the cyclization of appropriately substituted phenols.
One such method is the acid-catalyzed cyclization of phenoxyacetals. For instance, the cyclization of phenoxyacetal using an acidic resin like A-15 in toluene (B28343) with concomitant removal of water has been used to prepare hydroxybenzofurans. sci-hub.st Another prominent intramolecular cyclization is the Pummerer annulation, which has been utilized for the synthesis of benzofuran derivatives. divyarasayan.org
The mechanism of these cyclizations often involves the generation of an electrophilic center that is subsequently attacked by the phenolic oxygen. For example, in the synthesis of 2-arylbenzofurans, o-methoxybenzoins can undergo demethylation with hydroiodic acid in glacial acetic acid, followed by cyclization. jocpr.com
Transition Metal-Catalyzed Coupling Reactions for Benzofuran Formation
Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency and broad substrate scope. numberanalytics.comelsevier.comamazon.com Palladium, copper, and iron are among the most frequently used metals for these transformations. mdpi.comacs.org
A prevalent method is the palladium-catalyzed Sonogashira cross-coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. nih.govdivyarasayan.org This can be performed in a one-pot process. acs.org For instance, a heterogeneous Pd-Cu/C catalyst has been used for the Sonogashira alkynylation of 2-iodophenols followed by cyclization in water. divyarasayan.org
Copper catalysis is also widely employed. A copper-TMEDA complex can catalyze the transformation of ketone derivatives into benzofurans in water. organic-chemistry.org Furthermore, copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones provides a route to 2-substituted benzofurans. acs.org
Iron catalysis offers a more sustainable and cost-effective alternative. mdpi.com Iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by iron- or copper-catalyzed O-arylation, allows for the synthesis of various benzofuran analogues. acs.org
| Catalyst System | Reactants | Product | Key Features |
| Pd-Cu/C | 2-Iodophenol (B132878), Terminal Alkyne | Substituted Benzofuran | Heterogeneous catalyst, reaction in water. divyarasayan.org |
| Copper-TMEDA | Ketone Derivatives | Benzofuran | Sustainable protocol, reaction in water. organic-chemistry.org |
| Iron(III) Chloride | 1-Arylketone | Halogenated Intermediate | Regioselective halogenation. acs.org |
| Copper(I) Iodide | 1-(2-Haloaryl)ketone | Substituted Benzofuran | Intramolecular O-arylation. acs.org |
Regioselective Synthesis of Substituted Benzofuran Architectures
Controlling the regioselectivity of benzofuran synthesis is critical for accessing specific isomers, which is a significant challenge. numberanalytics.com Several strategies have been developed to address this.
One approach involves the reaction of phenols with α-haloketones. A direct, one-step synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride combines a Friedel–Crafts-like alkylation and intramolecular cyclodehydration with high regioselectivity. dntb.gov.ua
Another method for achieving regioselectivity is through the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for the programmable substitution at any position of the resulting benzofuranone, which can then be converted to the corresponding benzofuran. oregonstate.edunih.gov This method provides excellent control over the substitution pattern. oregonstate.edu
Furthermore, the regioselective synthesis of 4,6,7-trisubstituted benzofurans has been achieved from furfural (B47365) imines and nonheteroatom stabilized alkynylcarbene complexes. nih.gov This procedure involves the construction of the arene ring with a defined substitution pattern.
Innovative Synthetic Routes for Complex Benzofuran Derivatives
Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing complex benzofuran structures, with an emphasis on cascade reactions and sustainability.
Cascade Reactions and Multicomponent Strategies in Benzofuran Synthesis
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical approach to complex molecules. nih.gov
A palladium-catalyzed four-component difluoroalkylative carbonylation of enynes and ethyl difluoroiodoacetate has been developed to synthesize 2,3-disubstituted benzofuran derivatives. acs.org This transformation proceeds through a multistep sequential reaction. acs.org
Another example is the synthesis of benzofuran derivatives through a cascade radical cyclization of 2-azaallyls. nih.gov This method allows for the construction of complex benzofurylethylamine derivatives. nih.gov
Multicomponent reactions are also powerful tools. A three-component domino reaction of cyclic-1,3-diones, arylglyoxals, and alkyl isocyanides can produce benzofuran-4(5H)-one derivatives. rsc.org
Sustainable and Environmentally Conscious Synthetic Pathways
The development of sustainable and green synthetic methods is a major focus in modern chemistry. chemistryviews.org This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
The use of a commercially available palladium-on-carbon (Pd/C) catalyst for the conversion of substituted allyl-phenols to benzofurans in dimethylformamide (DMF) is a notable sustainable protocol. chemistryviews.org The catalyst is stable, easily removed by filtration, and can be recycled multiple times. chemistryviews.org
Photocatalysis offers another green alternative. The photocatalytic activation of molecular oxygen using lead-free Cs2AgBiBr6 nanocrystals has been employed for the synthesis of substituted benzofuran-3(2H)-ones at room temperature under an air atmosphere. rsc.org
Electrochemical synthesis provides a transition-metal- and oxidant-free method for preparing C-3 halogenated benzofurans in a microcontinuous flow system. acs.org This method is highly efficient and selective. acs.org Additionally, a transition metal-free, three-step synthesis of benzofuran-6-carboxylic acid has been developed, demonstrating scalability and a low environmental impact. acs.org
| Method | Key Features |
| Pd/C Catalysis | Recyclable catalyst, good yields. chemistryviews.org |
| Photocatalysis | Uses air as an oxidant, room temperature. rsc.org |
| Electrochemical Synthesis | Transition-metal- and oxidant-free, continuous flow. acs.org |
| Transition Metal-Free Synthesis | Scalable, low environmental impact. acs.org |
Tailored Synthetic Procedures for 5-Hexyl-1-benzofuran and Analogs
The synthesis of specifically substituted benzofurans, such as this compound, requires precise control over the introduction of substituents onto the benzene ring. This is typically achieved either by starting with a pre-functionalized phenol (B47542) or by late-stage functionalization of the benzofuran core.
Regioselective Methodologies Applicable to 5-Hexyl Derivatives
Regioselectivity is paramount in the synthesis of 5-substituted benzofurans to avoid the formation of unwanted isomers. Methodologies that begin with a para-substituted phenol are among the most direct and reliable for achieving substitution at the C-5 position.
One prominent one-step method involves the reaction of phenols with α-haloketones promoted by a Lewis acid, such as titanium tetrachloride (TiCl₄). nih.govmdpi.com This approach combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a single step. mdpi.com For the synthesis of this compound, 4-hexylphenol (B1211905) serves as the ideal starting material. nih.gov The reaction proceeds with high regioselectivity, directing the cyclization to the ortho position relative to the hydroxyl group, thus ensuring the hexyl group remains at the desired C-5 position of the resulting benzofuran. mdpi.comdntb.gov.ua The reaction of 4-hexylphenol with an appropriate α-haloketone under these conditions provides a direct and efficient route to the target compound. mdpi.comresearchgate.net
Another powerful regioselective strategy is the palladium-catalyzed Sonogashira coupling followed by cyclization. rsc.orgresearchgate.netnih.gov This domino reaction typically involves the coupling of a 2-iodophenol with a terminal alkyne. To synthesize a 5-hexyl derivative, the required starting material would be 2-iodo-4-hexylphenol. The initial Sonogashira coupling forms a 2-(alkynyl)phenol intermediate, which then undergoes a 5-endo-dig cyclization to furnish the benzofuran ring. researchgate.netacs.org The position of the hexyl group is predetermined by its placement on the starting phenol, guaranteeing the formation of the 5-substituted product. This method is compatible with a wide range of functional groups on the alkyne partner, allowing for the synthesis of various 2-substituted-5-hexyl-1-benzofuran analogs. acs.orgacs.org
The table below illustrates the key starting materials for these regioselective syntheses.
| Target Compound | Synthetic Method | Key Starting Materials | Ref. |
| This compound | Titanium-Promoted Annulation | 4-Hexylphenol, α-Haloketone | mdpi.com |
| 2-Aryl-5-hexyl-1-benzofuran | Palladium-Catalyzed Domino Reaction | 2-Iodo-4-hexylphenol, Arylacetylene | rsc.org |
Optimization of Alkylation and Annulation Processes for Hexyl Substitution
The efficiency of benzofuran synthesis is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, base, and temperature. These factors are critical for both late-stage alkylation approaches and annulation (ring-forming) processes.
Alkylation: While pre-functionalizing the phenol is often preferred for regioselectivity, late-stage Friedel-Crafts reactions can also be employed to introduce an alkyl or acyl group onto the benzofuran core. mdpi.comlibretexts.org For instance, a Friedel-Crafts acylation of benzofuran with hexanoyl chloride in the presence of a Lewis acid like aluminum chloride would predominantly yield the 2-acylbenzofuran due to the electronic properties of the heterocycle. A subsequent reduction step, such as a Wolff-Kishner or Clemmensen reduction, would be required to convert the acyl group to the hexyl group. However, direct Friedel-Crafts alkylation with a hexyl halide is often problematic due to the potential for carbocation rearrangements and polyalkylation. libretexts.orgmasterorganicchemistry.com
Annulation: In the context of palladium-catalyzed annulation reactions, such as the Heck and Sonogashira cyclizations, optimization is crucial for achieving high yields. researchgate.netcaltech.edu For the intramolecular Heck reaction, which can be used to form the furan ring, studies have shown that the choice of palladium source, ligand, and oxidant significantly impacts the outcome. caltech.edu For example, in the cyclization of an allyl phenyl ether, optimization revealed that Pd(OAc)₂ with an ethyl nicotinate (B505614) ligand and benzoquinone as an oxidant provided superior yields. caltech.edu
Similarly, for the Sonogashira coupling/cyclization cascade, extensive optimization studies have been performed. Key variables include the palladium catalyst, the presence or absence of a copper co-catalyst, the base, and the solvent. rsc.orgnih.gov Research has demonstrated that palladium complexes with mesoionic carbene ligands can effectively catalyze the domino Sonogashira coupling/cyclization of 2-iodophenols and alkynes in solvents like DMSO with bases such as K₂CO₃, often under air, which simplifies the procedure. rsc.org
The following table summarizes the optimization of conditions for a model palladium-catalyzed domino Sonogashira coupling/cyclization reaction, which is applicable to the synthesis of this compound analogs from 2-iodo-4-hexylphenol.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ (2) | K₂CO₃ | DMSO | 110 | 81 | rsc.org |
| 2 | PdCl₂(PPh₃)₂ (2) | K₂CO₃ | DMSO | 110 | 75 | rsc.org |
| 3 | Pd(OAc)₂ (2) | Cs₂CO₃ | DMSO | 110 | 85 | rsc.org |
| 4 | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 110 | 62 | rsc.org |
| 5 | Pd(OAc)₂ (2) | K₂CO₃ | Toluene | 110 | 40 | rsc.org |
| 6 | Pd(OAc)₂ (2) | Cs₂CO₃ | DMSO | 90 | 72 | rsc.org |
Conditions based on a model reaction of 2-iodophenol and phenylacetylene. Data adapted from optimization studies relevant to the synthesis of benzofuran derivatives. rsc.org
These findings highlight that careful selection and optimization of the reaction parameters are essential for the successful and high-yield synthesis of tailored molecules like this compound.
Structure Activity Relationship Sar Investigations of Benzofuran Derivatives
Elucidation of Positional Substitution Effects on Biological Interactions
The biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on the core ring system. mdpi.comrsc.org Introducing different functional groups at various positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Systematic Analysis of Substituents at the C-2 Position and Benzofuran Core
The C-2 position of the benzofuran ring has been identified as a critical site for modulating biological activity. mdpi.com Early SAR studies concluded that substitutions at this position, such as with ester groups or heterocyclic rings, were crucial for the cytotoxic activity of these compounds against cancer cells. mdpi.comrsc.orgresearchgate.net For instance, the introduction of a phenyl group at the C-2 position is closely linked to the antibacterial activity of the resulting derivative. rsc.org
Substitutions on the benzene (B151609) portion of the core also play a vital role. The addition of groups at the C-5 position, such as hydroxyl, halogen, or amino groups, is strongly correlated with antibacterial activity. rsc.org Halogenation, in particular, has been shown to significantly enhance anticancer properties. nih.gov The position of the halogen is a critical determinant; for example, a bromine atom attached to a methyl group at the C-3 position resulted in a compound with remarkable cytotoxic activity against leukemia cells, with an IC₅₀ value as low as 0.1 μM against the HL60 cell line. nih.gov Similarly, substitutions at the C-6 position can be essential for activity; a hydroxyl group at C-6 was found to be crucial for the antibacterial properties of certain derivatives. rsc.org
| Position on Benzofuran Core | Substituent Type | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Ester or Heterocyclic Ring | Crucial for cytotoxic (anticancer) activity. mdpi.comrsc.org | mdpi.comrsc.org |
| C-2 | Phenyl Group | Associated with antibacterial activity. rsc.org | rsc.org |
| C-3 | Brominated Methyl Group | Remarkable cytotoxicity against leukemia cells (IC₅₀ = 0.1 μM). nih.gov | nih.gov |
| C-5 | Hydroxyl, Halogen, Amino | Closely related to antibacterial activity. rsc.org | rsc.org |
| C-6 | Hydroxyl Group | Essential for antibacterial activity against certain strains. rsc.org | rsc.org |
Impact of Alkyl Chain Length and Branching, Including the Hexyl Moiety, on Ligand-Target Recognition
The length and structure of alkyl chains attached to a core scaffold are known to significantly influence ligand-target interactions by affecting the compound's hydrophobicity, steric profile, and ability to fit into binding pockets. uzh.chrsc.org In the context of benzofuran derivatives, a 5-n-butyl group was found to be a favorable substitution, leading to a compound with submicromolar potency for the S1P₁ receptor. researchgate.net
While direct studies on a 5-hexyl chain are limited, research on analogous structures provides valuable insights. For example, in a series of cannabimimetic indoles, the N-1 alkyl side chain length was systematically varied. nih.gov High-affinity binding to both CB1 and CB2 receptors required a chain of at least three carbons, with optimal binding occurring with a five-carbon (pentyl) chain. nih.gov Notably, extending the chain to a seven-carbon (heptyl) group resulted in a dramatic decrease in binding affinity. nih.gov This suggests that for a given receptor pocket, there is an optimal alkyl chain length, and chains that are too long or too short are detrimental to binding. The six-carbon hexyl group of 5-Hexyl-1-benzofuran falls within this critical 3- to 6-carbon window, suggesting it is well-suited for high-affinity interactions, potentially offering a balance between necessary hydrophobicity for binding and the steric bulk that could hinder receptor fit.
| Scaffold | Alkyl Chain Length | Impact on Receptor Binding Affinity | Reference |
|---|---|---|---|
| Cannabimimetic Indole (B1671886) | 1-2 Carbons (Methyl/Ethyl) | Low affinity. nih.gov | nih.gov |
| Cannabimimetic Indole | 3-4 Carbons (Propyl/Butyl) | High affinity. nih.gov | nih.gov |
| Benzofuran | 4 Carbons (n-Butyl) | Submicromolar potency at S1P₁ receptor. researchgate.net | researchgate.net |
| Cannabimimetic Indole | 5 Carbons (Pentyl) | Optimal binding affinity. nih.gov | nih.gov |
| Cannabimimetic Indole | 7 Carbons (Heptyl) | Dramatic decrease in binding affinity. nih.gov | nih.gov |
Conformational Landscape and its Influence on Molecular Functionality
The three-dimensional shape (conformation) of a molecule is a key determinant of its function, governing how it interacts with biological targets. researchgate.net The study of the conformational landscape of benzofuran derivatives provides insight into their preferred spatial arrangements and flexibility, which are essential for receptor binding. researchgate.netppm.edu.pl
Theoretical and Experimental Studies on Benzofuran Conformational Preferences
Structural analyses, including X-ray crystallography and theoretical calculations, have indicated that the benzofuran ring system itself is generally planar. ppm.edu.pl Substituents attached to the ring, such as hydroxyl, methoxy, or acetyl groups, tend to be nearly coplanar with the aromatic system. ppm.edu.pl However, the flexibility of these substituents allows for the existence of multiple stable conformers, which can be identified through computational methods like Density Functional Theory (DFT). ppm.edu.plppm.edu.pl For some benzofuran carboxylic acid derivatives, the most stable conformation in the gas phase differs from the conformation adopted in the solid crystal state, highlighting the influence of intermolecular forces in the crystal lattice on molecular shape. ppm.edu.pl This conformational flexibility, particularly the ability of substituents to rotate, can be crucial for adapting to the specific geometry of a receptor's binding site. ppm.edu.pl
Stereoelectronic Factors Governing Intermolecular Interactions
Stereoelectronic effects are geometry-dependent orbital interactions that influence reactivity and molecular recognition. wikipedia.orgpharmacy180.com These effects arise from the interaction between electron orbitals, such as the donation of electrons from a filled non-bonding orbital (a lone pair) into an adjacent empty antibonding orbital (σ*). wikipedia.orgbasna.ir In the benzofuran system, the oxygen atom of the furan (B31954) ring is a powerful stereoelectronic element. Its lone pairs are high-energy donor orbitals that can engage in stabilizing hyperconjugative interactions with suitable acceptor orbitals on a binding partner. basna.ir
These interactions are highly dependent on the relative orientation of the orbitals. pharmacy180.com For a molecule like this compound, the conformation adopted by the hexyl chain can influence the accessibility of the benzofuran π-system and the oxygen lone pairs to a receptor. The spatial arrangement of the molecule dictates which stabilizing or destabilizing interactions can occur, ultimately governing the strength and specificity of the ligand-target bond. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Benzofuran Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities. nih.gov By building mathematical models, QSAR attempts to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent drugs. nih.gov These models are built using a series of known benzofuran derivatives and their measured biological activities. researchgate.net
In developing a QSAR model, structural or physicochemical properties of the molecules, known as descriptors, are calculated. nih.govbioinformation.net Common descriptors include those related to hydrophobicity (log P), steric bulk (Molar Refractivity, MR), and electronic properties. nih.govbioinformation.net Multiple Linear Regression (MLR) is a common statistical method used to generate an equation that links these descriptors to the biological activity. researchgate.net
For a series of benzofuran biphenyl (B1667301) derivatives acting as PTPase-1B inhibitors, a successful QSAR model was generated with a high correlation coefficient (r = 0.86), explaining over 76% of the variance in biological activity. nih.gov Such models provide a mathematical framework for understanding which properties are most important for activity and allow for the rational design of new compounds with potentially enhanced efficacy. nih.gov
Mechanistic Elucidation of Benzofuran Compound Interactions in Biological Systems
Molecular Mechanisms of Target Modulation by Benzofuran (B130515) Scaffolds
Benzofuran derivatives exert their biological effects by interacting with a variety of molecular targets, leading to the modulation of their functions. These interactions are often highly specific, underpinning the therapeutic potential of this class of compounds.
The benzofuran structure serves as a versatile template for the design of potent enzyme inhibitors targeting a range of diseases.
Chorismate Mutase: This enzyme is crucial for the biosynthesis of aromatic amino acids in bacteria, making it an attractive target for antitubercular agents. Certain benzofuran derivatives have been identified as inhibitors of chorismate mutase, with studies showing up to 64–65% in vitro inhibition at a concentration of 30 mM. aacrjournals.org This highlights their potential in the development of new antitubercular drugs. aacrjournals.org
urokinase-type Plasminogen Activator (uPA): The uPA system is instrumental in cancer cell invasion and metastasis. nih.gov Targeting uPA is a key strategy for combating malignant cancers. nih.gov Amiloride-benzofuran derivatives have emerged as potent uPA inhibitors. nih.gov For instance, the addition of a benzofuran group to 6-HMA (6-N,N-(hexamethylene) amiloride) enhances potency (Ki = 183 nM). nih.govresearchgate.net Further modification, such as adding a fluorine atom at the 4-position of the 2-benzofuranyl moiety, can double the inhibitory activity (Ki = 88 nM; IC₅₀ = 0.43 μM), likely due to more favorable hydrophobic interactions. nih.govresearchgate.net
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is linked to tumor progression. researchgate.net Several benzofuran-based hybrids have been developed as effective CDK2 inhibitors. researchgate.netrsc.org Oxindole-benzofuran hybrids, for example, have been synthesized as dual CDK2/GSK-3β inhibitors, with compounds 22d and 22f showing potent inhibitory activity against CDK2 with IC₅₀ values of 37.77 nM and 52.75 nM, respectively. rsc.org Another study detailed 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors, with compound 9h exhibiting an IC₅₀ of 40.91 nM, which is more potent than the reference drug staurosporine (B1682477) (IC₅₀ of 56.76 nM). cam.ac.uknih.gova-z.lu These inhibitors typically arrest the cell cycle in the G2/M phase. rsc.org
GABA-Aminotransferase (GABA-AT): A decrease in the brain's concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) is associated with several neurological disorders, including epilepsy. researchgate.netnih.gov Inhibiting GABA-AT, the enzyme responsible for GABA degradation, can raise GABA levels, offering a therapeutic strategy. researchgate.netnih.gov Benzofuran-acetamide derivatives have been specifically investigated as potential GABA-AT inhibitors to treat such neurological conditions. researchgate.net
Benzofuran compounds can interfere with key signaling pathways that regulate cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation and survival, and its aberrant activation is common in many cancers, including breast cancer. nih.gov Studies have shown that benzofuran derivatives can effectively inhibit this pathway. nih.govnih.gov For example, the benzofuran derivative BF12 was found to inhibit the PI3K/Akt/mTOR pathway in human cervical cancer cells. nih.govresearchgate.net Similarly, compounds 26 and 36 were shown to target this pathway in human breast cancer cells, leading to apoptosis. nih.gov The mechanism involves the dephosphorylation of key proteins like S6 ribosomal protein and 4-EBP1. researchgate.net A novel derivative, Moracin N (MAN), was also found to inhibit the phosphorylation of AKT and mTOR in lung cancer cells. frontiersin.org
GSK-3β Pathway: Glycogen synthase kinase-3β (GSK-3β) is a multitasking kinase whose dysregulation is linked to cancer cell proliferation and survival. nih.gov Benzofuran derivatives have been identified as potent inhibitors of GSK-3β. nih.govaacrjournals.org Oxindole-benzofuran hybrids were designed as dual CDK2/GSK-3β inhibitors, with compounds 5d and 5f displaying potent GSK-3β inhibition with IC₅₀ values of 32.09 nM and 40.13 nM, respectively. nih.govtandfonline.com Another compound, the maleimide-based GSK-3 inhibitor 9-ING-41 , has been identified as a potent antiproliferative agent in renal and pancreatic cancer cells. aacrjournals.org
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is crucial in regulating inflammatory responses. Some benzofuran-based hybrids have demonstrated anti-inflammatory effects by modulating this pathway. researchgate.net A synthetic derivative of benzofuran lignan, known as Benfur, was shown to inhibit endotoxin-induced NF-κB activation, contributing to its cell death-inducing effects in malignant T-cells.
In-depth Analysis of Enzyme Inhibition Pathways (e.g., chorismate mutase, uPA, CDK2, GABA-AT)
Cellular Response Mechanisms Triggered by Benzofuran Compounds
The molecular interactions initiated by benzofuran derivatives culminate in distinct cellular responses, most notably the induction of programmed cell death and interference with essential subcellular components.
A primary mechanism for the anticancer activity of many benzofuran analogs is the induction of apoptosis, or programmed cell death. cam.ac.uk This process is often mediated through the intrinsic mitochondrial pathway. For instance, the benzofuran-isatin conjugate 5a was shown to trigger apoptosis in colorectal cancer cells by downregulating the anti-apoptotic protein Bcl-Xl and upregulating the pro-apoptotic protein Bax, leading to a decrease in the mitochondrial membrane potential. Similarly, compounds 26 and 36 induced mitochondrial-mediated apoptosis in breast cancer cells. nih.gov This process involves the release of cytochrome c from the mitochondria, which in turn activates executioner caspases like caspase-3, a key mediator of apoptosis. The activation of caspase-3 and cleavage of its substrates are common hallmarks observed in cells treated with apoptotic benzofuran derivatives. cam.ac.uk
Tubulin: Microtubules, polymers of tubulin, are critical for cell division, and their disruption is a validated anticancer strategy. nih.gov Several benzofuran derivatives function as tubulin polymerization inhibitors. nih.govcam.ac.uk Compound 36 , for example, inhibited tubulin polymerization with a potency similar to the well-known agent combretastatin (B1194345) A-4. cam.ac.uk The derivative BF12 was also identified as a tubulin polymerization inhibitor, causing significant disruption of microtubule networks in cervical cancer cells and leading to cell cycle arrest in the G2/M phase. nih.gov Molecular docking studies have helped to visualize how these compounds bind to the tubulin protein, often near the colchicine (B1669291) binding site. cam.ac.uk
Mitochondrial Membranes: As mentioned, benzofuran derivatives can directly affect mitochondrial integrity. The compound BL-038 was shown to induce apoptosis in human chondrosarcoma cells through mitochondrial dysfunction, characterized by the release of cytochrome c and subsequent activation of caspase-9 and -3. A separate study on a benzofuran-isatin conjugate also confirmed a decrease in the mitochondrial membrane potential, a key step in the initiation of the intrinsic apoptotic pathway.
Induction of Programmed Cell Death Pathways by Benzofuran Analogs
Differential Selectivity and Potency Profiling of Benzofuran Derivatives
The biological activity of benzofuran derivatives is highly dependent on their specific chemical structure, including the nature and position of substituents on the benzofuran core. This leads to significant variation in their potency and selectivity against different biological targets and cell types.
For example, certain oxindole-benzofuran hybrids show dual inhibitory action against both CDK2 and GSK-3β, with IC₅₀ values in the nanomolar range for both enzymes. nih.govrsc.org In contrast, some amiloride-benzofuran derivatives show high potency and selectivity for inhibiting uPA. nih.gov The selectivity can also be observed between cancerous and non-cancerous cells. A bromine-substituted benzofuran derivative showed high cytotoxicity against leukemia cell lines (IC₅₀ = 0.1 μM for HL60) while having no toxic effect on normal cells. nih.gov Similarly, certain 3-(piperazinylmethyl)benzofuran derivatives exhibited promising cytotoxicity against cancer cells but were significantly less toxic to normal lung fibroblasts, indicating a favorable selectivity index. nih.gov
The following tables provide a snapshot of the potency of various benzofuran derivatives against specific enzymes and cancer cell lines.
Table 1: Enzyme Inhibitory Potency of Selected Benzofuran Derivatives This is an interactive table, you can sort and filter the data.
| Compound Class/Name | Target Enzyme | Potency (IC₅₀ / Ki) | Reference |
|---|---|---|---|
| Amiloride-benzofuran hybrid | uPA | Ki = 183 nM | nih.govresearchgate.net |
| 4-Fluoro-amiloride-benzofuran | uPA | Ki = 88 nM | nih.govresearchgate.net |
| Oxindole-benzofuran hybrid (22d) | CDK2 | IC₅₀ = 37.77 nM | rsc.org |
| Oxindole-benzofuran hybrid (22d) | GSK-3β | IC₅₀ = 32.09 nM | rsc.org |
| 3-(Piperazinylmethyl)benzofuran (9h) | CDK2 | IC₅₀ = 40.91 nM | cam.ac.uknih.gov |
| Benzofuran-sulfonate (1s) | Urease | IC₅₀ = 0.42 µM | |
| Benzofuran-oxadiazole (5a) | Tyrosinase | IC₅₀ = 11 µM |
Table 2: Antiproliferative Activity of Selected Benzofuran Derivatives This is an interactive table, you can sort and filter the data.
| Compound Name/Identifier | Cell Line | Cancer Type | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 26 | MCF-7 | Breast | 0.057 µM | nih.gov |
| Compound 36 | MCF-7 | Breast | 0.051 µM | nih.gov |
| Compound 36 | A549 | Lung | 0.06 µM | cam.ac.uk |
| BF12 | SiHa | Cervical | 1.10 µM | nih.gov |
| BF12 | HeLa | Cervical | 1.06 µM | nih.gov |
| Oxindole-benzofuran hybrid (22f) | MCF-7 | Breast | 2.27 µM | rsc.org |
| Compound 7 | Huh7 | Liver | 22 µM (at 48h) | rsc.org |
These profiles underscore the tunability of the benzofuran scaffold, allowing for the development of derivatives with optimized potency and selectivity for specific therapeutic applications.
Advanced Analytical Methodologies in Benzofuran Research
Chromatographic Separation and Detection for Complex Mixtures in Research
Chromatographic techniques are fundamental in separating and identifying components within complex mixtures. For benzofuran (B130515) derivatives like 5-Hexyl-1-benzofuran, high-resolution methods are essential for accurate analysis.
Applications of High-Resolution Gas Chromatography (HRGC) and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
High-Resolution Gas Chromatography (HRGC) is a powerful tool for the separation of volatile and semi-volatile compounds. In the context of benzofuran research, HRGC, often coupled with a mass spectrometer (GC-MS), allows for the detailed separation and identification of isomers and closely related compounds. nih.gov For instance, the differentiation of positional isomers of aminopropyl-benzofurans has been successfully achieved using GC-MS, relying on their distinct retention times. nih.gov The conditions for such analyses typically involve a capillary column, such as an Optima 5 MS, with a programmed temperature gradient to ensure efficient separation. drugz.fr
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) offers a significant advantage in terms of speed and sensitivity for the analysis of non-volatile or thermally labile compounds. nih.govorientjchem.org This technique combines the high separation power of UPLC with the specific and sensitive detection of tandem mass spectrometry. americanpharmaceuticalreview.com The use of columns with smaller particle sizes (less than 2 µm) in UPLC leads to shorter run times and improved resolution. orientjchem.org In the analysis of complex biological matrices, UFLC-MS/MS is the preferred method for quantifying drug concentrations due to its high sensitivity and selectivity. americanpharmaceuticalreview.com The development of rapid UFLC-MS/MS methods, with run times of less than two minutes, has been shown to maintain analytical performance while significantly reducing the time between sample collection and results. nih.gov
Table 1: Comparison of Chromatographic Techniques
| Feature | High-Resolution Gas Chromatography (HRGC) | Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) |
|---|---|---|
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase under high pressure. |
| Coupling | Commonly coupled with Mass Spectrometry (MS). drugz.fr | Coupled with Tandem Mass Spectrometry (MS/MS). americanpharmaceuticalreview.com |
| Analytes | Volatile and semi-volatile compounds. | Non-volatile and thermally labile compounds. nih.gov |
| Advantages | Excellent separation of isomers. nih.gov | High speed, sensitivity, and resolution. orientjchem.org |
| Typical Column | Capillary columns (e.g., Optima 5 MS). drugz.fr | Columns with <2 µm particle size (e.g., Cortecs UPLC T3). orientjchem.orgmdpi.com |
Optimized Sample Preparation and Extraction Techniques for Benzofuran Analysis in Research Matrices
The accuracy of any chromatographic analysis heavily relies on the preceding sample preparation and extraction steps. The primary goal is to isolate the analyte of interest, such as this compound, from the sample matrix and concentrate it to a level suitable for detection.
For the analysis of benzofuran analogues in urine samples, a common procedure involves acid hydrolysis to cleave any phase II conjugates, followed by extraction. drugz.fr Liquid-liquid extraction (LLE) using a mixture of solvents like dichloromethane (B109758), isopropanol, and ethyl acetate (B1210297) is a frequently employed method. drugz.fr Alternatively, solid-phase extraction (SPE) with cartridges such as HCX or C18 provides a cleaner extract and is often used for both urine and plasma samples. drugz.fr
The choice of extraction technique can depend on the specific research matrix and the target analyte. For instance, in the analysis of DNA adducts of furan (B31954), enzymatic hydrolysis using nuclease P1 and alkaline phosphatase is performed before further purification. nih.gov For the extraction of benzofurans from reaction mixtures during synthesis, a standard approach is extraction with a water-immiscible solvent such as dichloromethane or methyl-tert-butylether. google.com
Spectroscopic Techniques for Investigating Molecular Interactions and Dynamics
Spectroscopic methods provide invaluable information about the structure, conformation, and interactions of molecules like this compound at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. mdpi-res.com Both 1D and 2D NMR experiments are utilized to assign the signals of protons (¹H NMR) and carbons (¹³C NMR) in the molecule. beilstein-journals.org The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide detailed insights into the molecule's connectivity and spatial arrangement. mdpi.com
In conformational analysis, NMR can be used to determine the preferred orientation of flexible side chains, such as the hexyl group in this compound. Furthermore, NMR is a powerful tool for studying ligand-protein binding interactions. nih.gov Changes in the chemical shifts of either the ligand or the protein upon binding can identify the binding site and provide information on the binding affinity. nih.gov In-cell NMR methods have even been developed to study the conformation and binding of molecules within a living cell, providing a more biologically relevant picture. nih.gov
Infrared (IR) Spectroscopy for Elucidating Functional Group Vibrations and Interactions
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. crunchchemistry.co.uk The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. wisc.eduudel.edu
For a molecule like this compound, the IR spectrum would exhibit characteristic peaks for the aromatic C-H stretching (around 3100-3000 cm⁻¹), the in-ring C-C stretching of the benzofuran core (around 1600-1400 cm⁻¹), and the aliphatic C-H stretching of the hexyl group (around 3000-2850 cm⁻¹). libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to each molecule and can be used for identification by comparison with a reference spectrum. udel.eduadpcollege.ac.in
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 libretexts.org |
| Aliphatic C-H (Hexyl group) | Stretching | 3000-2850 libretexts.org |
| Aromatic C=C | In-ring Stretching | 1600-1585 libretexts.org |
| Aromatic C=C | In-ring Stretching | 1500-1400 libretexts.org |
| C-O-C (Ether in furan ring) | Stretching | ~1250 (Estimated) |
Advanced Raman Spectroscopy for In Situ Monitoring of Benzofuran Systems
Raman spectroscopy, like IR spectroscopy, provides information about molecular vibrations. However, it is based on the inelastic scattering of light, which offers distinct advantages for certain applications. zolix.com.cn A key benefit of Raman spectroscopy is its insensitivity to water, making it particularly well-suited for monitoring reactions and processes in aqueous environments without significant interference. zolix.com.cn
Advanced Raman techniques can be used for in situ monitoring of chemical reactions involving benzofuran systems. anton-paar.com This allows for real-time tracking of the consumption of reactants and the formation of products, providing valuable kinetic and mechanistic information. anton-paar.com The development of high-sensitivity Raman spectrometers has enabled the analysis of complex mixtures and the detection of components at low concentrations. zolix.com.cn Furthermore, Raman spectroscopy can be used for quality control and the identification of unknown substances, even through transparent packaging. anton-paar.com
Computational and Theoretical Chemistry in Benzofuran Investigations
Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction
Quantum chemical methods are fundamental in understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can elucidate electron distribution, orbital energies, and molecular reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. youtube.com It is frequently applied to study benzofuran (B130515) derivatives to predict their geometries, electronic properties, and reactivity. frontiersin.orgscholarena.com DFT calculations are used to optimize molecular geometries and can predict properties like bond lengths and angles that are often in good agreement with experimental data. The theory is also instrumental in analyzing frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding molecular reactivity and electronic transitions. nih.gov
For benzofuran systems, DFT has been employed to:
Determine Stable Conformations: Theoretical calculations can identify the most stable conformer of a molecule.
Analyze Reactivity: Global and local reactivity descriptors derived from DFT, such as chemical potential, molecular hardness, and electrophilicity, help in predicting how and where a molecule will react. sciforum.netmdpi.com The analysis of FMOs helps to understand the reactivity of the molecule. nih.gov For instance, a smaller HOMO-LUMO energy gap generally suggests higher reactivity. frontiersin.org
Predict Spectroscopic Properties: DFT can be used to calculate and simulate UV-vis absorption spectra, which helps in determining important electronic properties like the HOMO-LUMO gap and understanding electronic transitions. nih.govacs.org It is also used to predict NMR chemical shifts and vibrational frequencies. rsc.orgresearchgate.net
Investigate Reaction Mechanisms: DFT is used to map out potential energy surfaces for chemical reactions, helping to understand mechanisms such as electrophilic substitution or antioxidant activity. scholarena.comsciforum.netrsc.org
| Benzofuran Derivative Studied | DFT Functional/Basis Set | Properties Investigated | Key Findings |
|---|---|---|---|
| 2-Phenylbenzofuran Derivatives | GGA-PBE/6-31G(d,p) | Molecular geometry, Mulliken population, NBO, MESP, band gap energies, reactivity descriptors, NLO properties. | The DFT/GGA-PBE method was found to be suitable for calculating the properties of these derivatives; the compounds possess remarkable NLO properties. |
| 1-Benzofuran-2-carboxylic acid (2BF) and 1-Benzofuran-3-carboxylic acid (3BF) | B3LYP/6-311++G(d,p) | Structural optimization, electronic and vibrational properties, NLO properties, MESP, FMO analysis. nih.gov | Theoretical parameters showed good consistency with experimental ones; FMO analysis helped in understanding the reactivity. nih.gov |
| Benzofuran-stilbene hybrid compounds | B3LYP/6-311G(d,p) | Antioxidative activities, reaction mechanisms (HAT, SPL-ET). rsc.org | The environment greatly influences the antioxidative mechanism; a planar structure was found to be the best antioxidative agent. rsc.org |
| Benzofuran Schiff base and thiazolidinone derivatives | DFT | Free radical scavenging activity (HAT, SET-PT, SPLET mechanisms), thermodynamic descriptors. scholarena.com | Hydrogen Atom Transfer (HAT) was identified as the preferred mechanism in the gas phase and non-polar solvents. scholarena.com |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular and intermolecular bonding. rsc.orgfaccts.de It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and Rydberg orbitals. faccts.de For benzofuran systems, NBO analysis is particularly useful for understanding the electronic interactions that dictate molecular stability and reactivity.
The key application of NBO analysis in the context of benzofurans is the evaluation of donor-acceptor interactions using second-order perturbation theory. rsc.org This analysis quantifies the stabilization energy, E(2), associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a more intense interaction between the electron donor and acceptor. rsc.org This is crucial for understanding hyperconjugative interactions and the flow of electron density within the molecule, which can significantly influence its chemical behavior. rsc.orgresearchgate.net
| System Studied | NBO Analysis Focus | Key Findings from NBO Analysis |
|---|---|---|
| 2-Phenylbenzofuran | Charge transfer and conjugative interactions. | The analysis provided insights into the intramolecular electronic interactions contributing to the molecule's stability and NLO properties. |
| 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine | Hyperconjugative interactions and charge transfer. rsc.org | Investigated donor-acceptor interactions, revealing the electronic delocalization pathways within the complex molecular system. rsc.org |
| 1-Benzofuran-2-carboxylic acid | Analysis of weak intermolecular interactions. nih.gov | Helped in understanding the nature of hydrogen bonding and other non-covalent interactions in monomeric and dimeric forms. nih.gov |
Density Functional Theory (DFT) Calculations for Benzofuran Systems
Molecular Modeling and Simulation Techniques for Conformational Dynamics
While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are essential for exploring the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov The technique involves solving Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular motion and conformational dynamics. nih.govwesleyan.edu In MD simulations, the system is typically set up in a periodic box filled with solvent molecules (e.g., water) to mimic physiological conditions. The simulation proceeds by first equilibrating the system at a desired temperature and pressure, followed by a production run from which trajectories and properties are analyzed. iu.edu
For a molecule like 5-Hexyl-1-benzofuran, MD simulations could be used to:
Explore the conformational landscape of the flexible hexyl chain.
Evaluate the stability of the molecule in different solvent environments.
Study how the molecule interacts with other molecules, such as lipids in a membrane or the active site of a protein.
Analyze the flexibility of different parts of the molecule by calculating root-mean-square fluctuations (RMSF) of atomic positions. mdpi.com
Although specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to organic molecules and biomolecular systems to gain insights into their dynamic behavior and stability. mdpi.comacs.org
In silico screening and molecular docking are computational techniques used extensively in drug discovery to predict how a small molecule (ligand), such as a benzofuran derivative, binds to a macromolecular target, typically a protein. nih.gov Molecular docking algorithms explore possible binding conformations of the ligand within the receptor's active site and estimate the binding affinity using a scoring function. nih.gov
These studies are crucial for:
Identifying Potential Biological Targets: Screening a ligand against a library of proteins can suggest potential biological activities.
Predicting Binding Modes: Docking reveals the specific orientation and interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's binding site. nih.govunicas.it
Structure-Activity Relationship (SAR) Studies: By comparing the docking results of a series of related compounds, researchers can establish relationships between structural features and binding affinity, guiding the design of more potent molecules. nih.gov
Numerous studies have used molecular docking to investigate the potential of various benzofuran derivatives as inhibitors of enzymes implicated in diseases. nih.govnih.govnih.gov
| Benzofuran Derivative Class | Protein Target | Key Findings from Docking Studies |
|---|---|---|
| Benzofuran-based-thiazoldinone analogues | Urease | Docking studies helped to understand the binding interactions responsible for the observed urease inhibitory activity. nih.gov |
| Benzofuran-1,3,4-oxadiazoles and -1,2,4-triazoles | HCV NS5B RNA-dependent RNA polymerase (RdRp) | Benzofuran–triazole hybrids showed better binding affinities than oxadiazole hybrids, with some compounds showing stronger binding than the reference drug. nih.gov |
| Benzofuran-carboxylic acids | Cancer and microbial disease targets | Docking calculations suggested that the studied acids have an inhibitory effect against these targets. nih.gov |
| Benzofuran derivatives | Bovine Serum Albumin (BSA) | Docking predicted the binding affinity and specific interactions at the protein-ligand interface, suggesting serum albumins could act as carriers. unicas.it |
Molecular Dynamics (MD) Simulations for Evaluating System Stability and Conformational Fluctuations
Computational Prediction and Validation of Reaction Mechanisms
Computational chemistry is a vital tool for predicting and validating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction pathway. wuxiapptec.commdpi.com
For benzofuran chemistry, these methods have been used to:
Predict Regioselectivity: In reactions with multiple possible outcomes, such as electrophilic additions, computational analysis of intermediate structures and activation energies can predict which product will be favored. For example, in the acid-catalyzed cyclization to form a benzofuran core, analysis of the oxonium ion intermediate and the activation energies for competing pathways correctly predicted the major regioisomer, consistent with experimental observations. wuxiapptec.com
Elucidate Reaction Pathways: Computational studies can distinguish between different possible mechanisms, such as addition-elimination versus aromatic electrophilic substitution in benzofused heterocycles. sciforum.net
Understand Antioxidant Mechanisms: For benzofurans with antioxidant properties, computational methods can determine the most likely mechanism, such as Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET), by calculating the thermodynamic descriptors for each pathway in different environments. scholarena.comrsc.org
These predictive capabilities allow chemists to understand unexpected experimental results, design more efficient syntheses, and rationally develop molecules with desired reactivity. mdpi.com
Theoretical Studies on Benzofuran Synthesis Pathways and Transition States
Computational quantum mechanics (QM) provides a foundational approach to understanding the synthesis of benzofurans. By modeling the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and predict the feasibility and selectivity of different reaction pathways.
One illustrative example is the acid-catalyzed cyclization to form the benzofuran core. In a study of a polyphosphoric acid (PPA) catalyzed cyclization of an acetal (B89532) substrate, initial QM analyses based on the starting material's properties (HOMO and 13C NMR calculations) incorrectly predicted the major regioisomer. wuxiapptec.com The experimental results showed a 1:5 ratio of regioisomers 2a to 2b, contrary to the initial theoretical prediction that favored 2a. wuxiapptec.com This discrepancy highlighted the need to analyze the properties of the reaction intermediates rather than the initial substrate. wuxiapptec.com
The reaction mechanism proceeds through the protonation of the substrate, elimination of methanol (B129727) to form a critical oxonium ion intermediate, followed by nucleophilic attack from the phenyl ring and a second methanol elimination. wuxiapptec.com By focusing the QM analysis on the oxonium ion intermediate, researchers gained a more accurate prediction. Calculations of the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 of the oxonium ion, combined with Electron Density Surface (EDS) analysis, correctly identified the more nucleophilic site, leading to the experimentally observed major product. wuxiapptec.com
A key aspect of these theoretical studies is the calculation of activation energies (ΔG‡) for the competing pathways. By locating the transition state structures for the cyclization at different sites on the phenyl ring, the energy barriers can be quantified. For the aforementioned acid-catalyzed reaction, the calculated activation energy for the pathway leading to the major product (2b) was found to be lower than the pathway for the minor product (2a). wuxiapptec.com This difference in activation energy allows for the theoretical prediction of product ratios using the Arrhenius equation, which showed good agreement with the experimental observations. wuxiapptec.com
Table 1: Calculated Activation Energies and Product Ratios for Benzofuran Regioisomer Synthesis
| Pathway | Calculated Activation Energy (kcal/mol) | Calculated Product Ratio (at 110 °C) | Experimental Product Ratio |
|---|---|---|---|
| Site a (forms 2a) | 10.16 | 1 | 1 |
| Site b (forms 2b) | 9.22 | 3.44 | 5 |
Data sourced from a theoretical study on acid-catalyzed benzofuran synthesis. wuxiapptec.com
Density Functional Theory (DFT) calculations are also employed to investigate other complex benzofuran syntheses. For instance, DFT has been used to elucidate the mechanism of Ni-catalyzed synthesis of 2,3-disubstituted benzofurans, revealing that the reaction proceeds via C–O bond activation. bohrium.com Similarly, theoretical studies are ongoing to understand unusual benzofuran syntheses that involve charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement and subsequent substituent migration. rsc.org In the development of catalytic systems for cross-coupling reactions like the Sonogashira coupling, which is used to build precursors for benzofurans, DFT calculations are crucial for modeling heterobimetallic intermediates and transition states. nih.govcolorado.edu These studies help to understand the role of metal-metal interactions and refine the catalysts and conditions used in synthesis. colorado.edu
Computational Approaches to Predicting Intermolecular Binding Affinities
For benzofuran derivatives designed as potential therapeutic agents, predicting their binding affinity to biological targets like proteins and enzymes is a critical step in the drug discovery process. Computational methods provide a rapid and cost-effective means to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.
Molecular Docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The method involves sampling different conformations of the ligand within the binding site and scoring them based on a function that approximates the binding free energy. Studies on benzofuran derivatives frequently use this approach. For example, in the design of new benzofuran hybrids as dual PI3K/VEGFR-2 inhibitors for cancer therapy, molecular docking was used to computationally study the binding affinity of the designed compounds. nih.gov In another study, benzofuran-1,2,4-triazole derivatives were evaluated as inhibitors of the Hepatitis C Virus (HCV) NS5B enzyme, with molecular docking revealing excellent binding affinity scores, some of which were better than a standard reference drug. mdpi.com
Refined Energy Calculations (MM/PBSA and MM/GBSA) : While docking is excellent for predicting binding poses, its scoring functions are often simplified. To obtain more accurate estimates of binding free energy, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. These methods combine molecular mechanics energy calculations with continuum solvation models to calculate the free energy of binding for a given protein-ligand complex, often derived from snapshots of a molecular dynamics simulation. For the benzofuran-based HCV NS5B inhibitors, MM-PBSA and MM-GBSA calculations were performed to analyze the stability and intermolecular energies of the ligand-protein complexes, confirming the strong binding predicted by docking. mdpi.com Similarly, a combination of docking and MM-GBSA was used to predict the potency and selectivity of 7-substituted 2-phenyl benzofuran derivatives as estrogen receptor β ligands. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, these models can predict the potency of new, unsynthesized compounds. A QSAR study on a series of benzofuran and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase (HKMT) inhibitors successfully developed a model with high predictive power. researchgate.net The model, based on just two molecular descriptors, was then used to design new molecules with potentially better biological activity. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the protein-ligand system over time, allowing for the assessment of complex stability and the exploration of conformational changes upon binding. For newly designed benzofuran-based HKMT inhibitors, 100-nanosecond MD simulations were used to confirm the stability of the docked complexes and calculate binding free energy. researchgate.net
These computational techniques are often used in concert to build a comprehensive understanding of a compound's potential as a drug candidate. For instance, a study on spiro wuxiapptec.combohrium.commdpi.comtriazolo[1,5-c]quinazolines, which included benzofuran-substituted derivatives, used molecular docking to identify strong binding affinities, and this was correlated with favorable predicted safety profiles, such as low hepatotoxicity. mdpi.com
Table 2: Predicted Binding Affinities of Selected Benzofuran Derivatives
| Compound Class | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Benzofuran-1,2,4-triazole (BF-9) | HCV NS5B | Molecular Docking | -16.09 |
| Benzofuran-1,2,4-triazole (BF-12) | HCV NS5B | Molecular Docking | -15.75 |
| Benzofuran-1,2,4-triazole (BF-13) | HCV NS5B | Molecular Docking | -15.82 |
| 7-substituted 2-phenyl benzofurans | Estrogen Receptor β | Docking & MM-GBSA | pIC50 range: 7.495–9.456 |
| Benzofuran hybrid (Compound 8) | PI3K | Molecular Docking | IC50: 2.21 nM (experimental) |
| Benzofuran hybrid (Compound 8) | VEGFR-2 | Molecular Docking | IC50: 68 nM (experimental) |
Data compiled from various computational studies on benzofuran derivatives. nih.govmdpi.comtandfonline.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Hexyl-1-benzofuran, and how can alkylation efficiency be optimized?
- Methodology : A common approach involves Friedel-Crafts alkylation of benzofuran with hexyl halides using Lewis acid catalysts (e.g., AlCl₃). Optimizing reaction conditions (temperature, solvent polarity, catalyst loading) is critical. For example, anhydrous ethanol with piperidine as a catalyst under reflux improves yield in analogous benzofuran alkylations . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted hexyl precursors.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). The hexyl chain’s terminal methyl group appears at ~0.88 ppm (triplet), while benzofuran protons resonate between 6.5–7.5 ppm. Compare with published NMR data for hydroxybenzofuran analogs to validate structural integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺ at m/z 218.3 (C₁₄H₁₈O). Fragmentation patterns should align with benzofuran core stability .
Q. What purity standards are required for this compound in experimental studies?
- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity ≥95%. For novel syntheses, provide elemental analysis (C, H, O) within ±0.4% of theoretical values. Document melting points (if crystalline) and compare with literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodology : If NMR signals deviate from expected patterns (e.g., split peaks), consider:
- Solvent effects : Polar solvents may shift aromatic proton signals.
- Steric hindrance : Hexyl chain conformation alters coupling constants.
- Impurities : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological models?
- Methodology :
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., serotonin receptors).
- In vitro assays : Test cytotoxicity (MTT assay) and receptor activity (cAMP modulation) at varying concentrations (1–100 µM). Compare with unsubstituted benzofuran controls to isolate hexyl chain effects .
Q. How should researchers design experiments to assess the environmental stability of this compound?
- Methodology :
- Photodegradation : Expose samples to UV light (λ = 254 nm) in aqueous/organic solvents. Monitor degradation via LC-MS and identify byproducts (e.g., hydroxylated derivatives).
- Hydrolysis : Test stability at pH 2–12 (37°C, 24 hrs). Quench reactions and quantify parent compound loss .
Q. What systematic approaches are recommended for reconciling contradictory bioactivity data across studies?
- Methodology :
- Meta-analysis : Use PRISMA guidelines to aggregate data from PubMed, Scopus, and Web of Science. Highlight variables like cell line specificity (e.g., HEK-293 vs. SH-SY5Y) or assay protocols (radioligand vs. fluorescence).
- Orthogonal validation : Replicate key studies under standardized conditions (e.g., EC₅₀ measurements with internal controls) .
Methodological Best Practices
Q. How to ensure reproducibility in synthesizing this compound derivatives?
- Guidelines :
- Document reaction parameters (time, temperature, stirring rate) meticulously.
- Include detailed supplementary materials: NMR raw data, chromatograms, and crystal structure CIF files (if applicable).
- Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reporting .
Q. What databases and search strings are optimal for literature reviews on benzofuran analogs?
- Strategy :
- Use PubMed search strings:
("this compound" OR "benzofuran derivatives") AND ("synthesis" OR "pharmacology"). - Apply EFSA’s systematic review framework for filtering studies by relevance and robustness .
Data Presentation
Table 1 : Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 0.88 (t, 3H, CH₃), 6.72 (d, 1H, Ar) | |
| ¹³C NMR | δ 14.1 (CH₃), 110.5 (C-O) | |
| HRMS | [M+H]⁺ 218.3 (C₁₄H₁₈O) |
Table 2 : Common Contaminants in Synthesis
| Contaminant | Detection Method | Resolution Strategy |
|---|---|---|
| Unreacted hexyl bromide | GC-MS | Column chromatography |
| Oxidized byproducts | HPLC-UV | Reductive quenching (NaBH₄) |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
